The Vilsmeier-Haack reaction has emerged as a cornerstone for introducing aldehyde groups into electron-rich aromatic systems. For 6-bromo-7-methoxy-indan-4-carbaldehyde, this method enables direct formylation at the 4-position of the indan core.
Regioselective functionalization of the indan scaffold requires sequential bromination and methoxylation. Studies demonstrate that bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid at 0°C selectively yields 4-bromo-5,6-dimethoxyindan-1-one (79–81% yield), which serves as a precursor for subsequent formylation [3]. The methoxy group at the 7-position is introduced via nucleophilic substitution using sodium methoxide under anhydrous conditions, with reaction kinetics favoring para-substitution relative to the existing bromine [4].
Table 1: Regioselective Bromination Conditions and Yields
| Substrate | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 5,6-Dimethoxyindan-1-one | Br₂/AcOH | 0°C | 79–81 |
| 5,6-Dimethoxyindan-1-one | Br₂/KOH | 25°C | 67 |
Solvent polarity critically influences the cyclocondensation step during indan ring formation. Polar aprotic solvents like dimethylformamide (DMF) enhance the electrophilicity of the Vilsmeier reagent (POCl₃/DMF), facilitating attack at the 4-position. Comparative studies show reaction efficiencies follow the order: DMF > dichloroethane > THF, with DMF achieving 88% conversion versus 62% in THF [2] [5]. The stabilization of the chloroiminium intermediate in DMF is attributed to its high dielectric constant (ε = 36.7), which mitigates charge recombination [5].
Palladium-catalyzed cross-coupling reactions enable modular construction of the indan scaffold. Suzuki-Miyaura coupling between 4-bromo-7-methoxy-indan and arylboronic acids has been employed to introduce substituents at the 6-position. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1), couplings proceed at 90°C with 70–85% yields [3]. Buchwald-Hartwig amination remains less explored due to competing dehalogenation of the aldehyde group under basic conditions.
Microwave irradiation significantly accelerates key steps such as cyclocondensation and bromination. For example, formylation of 6-bromo-7-methoxy-indan using the Vilsmeier reagent under microwave conditions (200 W, 120°C) reduces reaction time from 12 hours to 35 minutes while maintaining 82% yield [4]. This technique also improves regioselectivity in bromination, minimizing di-substituted byproducts to <5% [3].
Solid-phase synthesis offers advantages in purifying intermediates during multi-step sequences. Immobilization of 5,6-dihydroxyindan-1-one on Wang resin via silyl ether linkages allows sequential bromination (with NBS/THF) and methoxylation (with MeONa/DMF). After cleavage with TFA/CH₂Cl₂, 6-bromo-7-methoxy-indan-4-carbaldehyde is obtained in 68% overall yield, demonstrating the method’s potential for scalable production [4].
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | 82 | 35 min | High regioselectivity |
| Suzuki Coupling | 78 | 12 h | Modular substituent addition |
| Solid-Phase Synthesis | 68 | 24 h | Simplified purification |
The proton nuclear magnetic resonance spectrum of 6-bromo-7-methoxy-indan-4-carbaldehyde exhibits distinctive signals that enable comprehensive structural characterization. The aldehyde proton represents the most characteristic feature, appearing as a singlet in the range of 9.5-10.5 parts per million [1] [2]. This significant downfield shift is attributed to the strong deshielding effect of the carbonyl carbon, which creates an electron-deficient environment around the formyl hydrogen [3]. For aromatic aldehydes specifically, the chemical shift typically manifests between 9.85-10.20 parts per million for meta- and para-substituted benzaldehydes, while ortho-substituted compounds exhibit signals at 10.20-10.50 parts per million due to steric effects [3].
The aromatic region displays complex multipicity patterns characteristic of substituted indanone derivatives. Aromatic protons in the 6.5-8.0 parts per million range demonstrate the pronounced deshielding effect of the aromatic ring current [4]. The presence of bromine and methoxy substituents creates distinct electronic environments that influence the chemical shifts of neighboring aromatic protons through both inductive and mesomeric effects [5] [6].
The methoxy group contributes a characteristic singlet typically observed between 3.3-3.8 parts per million [7] [8]. This signal integrates for three protons and appears as a sharp singlet due to the absence of neighboring protons capable of scalar coupling. The chemical shift reflects the electron-withdrawing nature of the aromatic system, which deshields the methoxy protons relative to aliphatic ethers.
The indanone methylene bridge protons exhibit characteristic patterns in the aliphatic region. These protons typically appear as complex multipiples in the 2.5-3.0 parts per million range, with coupling patterns that reflect their diastereotopic nature and coupling to adjacent aromatic and methylene protons [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the carbon framework of 6-bromo-7-methoxy-indan-4-carbaldehyde. The carbonyl carbon of the aldehyde functionality exhibits a characteristic signal between 190-200 parts per million [10] [1]. This represents one of the most downfield signals in the spectrum, reflecting the significant deshielding effect of the carbonyl oxygen and the sp² hybridization of the carbon center.
Aromatic carbons appear in the 110-150 parts per million region [10] [4], with specific chemical shifts dependent upon substitution patterns and electronic effects. The carbon bearing the aldehyde group typically exhibits enhanced deshielding compared to unsubstituted aromatic positions. Carbons ortho and para to electron-donating groups such as methoxy demonstrate upfield shifts, while positions adjacent to electron-withdrawing substituents like bromine show downfield displacement.
The methoxy carbon signal appears characteristically between 50-60 parts per million [7] [10], representing the most upfield aromatic substituent carbon. The indanone methylene carbons contribute signals in the 16-35 parts per million range, with specific chemical shifts influenced by their proximity to the aromatic system and carbonyl functionality [9].
Carbon-bromine bonds exhibit characteristic effects on neighboring carbon chemical shifts. The carbon directly bearing bromine typically appears in the 110-130 parts per million range for aromatic systems, while α-carbons demonstrate moderate downfield shifts due to the inductive effect of the halogen [11].
Two-dimensional correlation spectroscopy provides essential connectivity information that confirms the structural assignment of 6-bromo-7-methoxy-indan-4-carbaldehyde. Homonuclear correlation experiments reveal scalar coupling relationships between protons separated by up to three bonds, enabling identification of the substitution pattern and confirmation of regiochemistry.
The aldehyde proton typically exhibits correlation with the aromatic proton ortho to the formyl group, establishing the position of the aldehyde functionality on the aromatic ring. Similarly, correlations between aromatic protons provide information regarding their relative positions and the overall substitution pattern.
Methoxy protons demonstrate correlation with the aromatic carbon to which the methoxy group is attached, confirming the substitution position. The indanone methylene protons exhibit characteristic correlation patterns with both aromatic protons and each other, establishing the bicyclic connectivity pattern inherent to the indanone framework.
The molecular ion of 6-bromo-7-methoxy-indan-4-carbaldehyde exhibits characteristic isotope patterns reflecting the presence of bromine. The molecular ion appears as a doublet with peaks separated by two mass units, reflecting the ⁷⁹Br/⁸¹Br isotope ratio of approximately 1:1 [12]. This isotope pattern serves as a diagnostic indicator for the presence of bromine in the molecular structure.
Aromatic aldehydes typically exhibit relatively stable molecular ions due to the stabilizing effect of the aromatic ring system [12]. However, the molecular ion peak may demonstrate moderate intensity due to competing fragmentation pathways involving loss of the formyl group and other substituents.
The mass spectrometric fragmentation of 6-bromo-7-methoxy-indan-4-carbaldehyde follows predictable patterns consistent with aromatic aldehyde behavior. The most prominent fragmentation pathway involves loss of the formyl group (CHO, mass 29), resulting in formation of the corresponding aromatic cation [12] [13]. This fragmentation represents α-cleavage adjacent to the carbonyl group and typically produces one of the most intense peaks in the mass spectrum.
Additional fragmentation occurs through loss of the methoxy group (OCH₃, mass 31), generating the corresponding phenolic cation. This fragmentation pathway reflects the tendency of methoxy groups to undergo heterolytic cleavage under electron ionization conditions [14].
The indanone framework contributes to fragmentation through ring opening and elimination processes. Characteristic fragments include those resulting from loss of carbon monoxide (mass 28) and formation of tropylium-type cations that benefit from enhanced stability through resonance delocalization [9].
Bromine-containing fragments exhibit characteristic isotope patterns that aid in identification. Loss of bromine (mass 79/81) generates fragments that maintain the aromatic framework while eliminating the halogen substituent [15].
The carbonyl group in 6-bromo-7-methoxy-indan-4-carbaldehyde exhibits characteristic infrared absorption in the 1740-1720 wavenumber range for saturated aldehydes, with conjugated systems showing absorption at lower frequencies between 1715-1680 wavenumbers [16] [17] [18]. The exact position depends upon the degree of conjugation with the aromatic system and the electronic effects of substituents.
Electron-donating substituents such as methoxy groups tend to decrease carbonyl stretching frequencies through resonance effects that increase electron density at the carbonyl carbon [16]. Conversely, electron-withdrawing groups like bromine may increase the stretching frequency through inductive effects that decrease electron density at the carbonyl center.
The aldehyde carbonyl stretching appears as an intense, sharp absorption that serves as a diagnostic feature for structural identification [17] [18]. This absorption typically represents one of the strongest peaks in the infrared spectrum and provides unambiguous evidence for the presence of the aldehyde functionality.
Aromatic carbon-hydrogen stretching vibrations appear characteristically at 3030 wavenumbers, typically exhibiting low intensity compared to aliphatic carbon-hydrogen stretches [5] [6]. The aromatic ring contributes multiple absorption bands in the 1450-1600 wavenumber region, with bands at approximately 1500 and 1600 wavenumbers typically showing the highest intensity [5].
Carbon-hydrogen out-of-plane bending vibrations provide diagnostic information regarding aromatic substitution patterns. These absorptions appear in the 690-900 wavenumber range, with specific frequencies dependent upon the number and positions of substituents [5] [6]. The substitution pattern of 6-bromo-7-methoxy-indan-4-carbaldehyde would be expected to produce characteristic absorptions consistent with trisubstituted aromatic systems.
Methoxy groups contribute characteristic carbon-oxygen stretching vibrations in the 1150-1050 wavenumber range [18]. The carbon-hydrogen stretching of the methoxy group appears in the 2960-2850 wavenumber region, typically overlapping with other aliphatic stretching modes [17].
Carbon-bromine bonds contribute characteristic features to the infrared spectrum, although these vibrations typically appear at relatively low frequencies and may overlap with other vibrational modes. The carbon-bromine stretching vibration generally occurs below 700 wavenumbers and may be obscured by other structural features.
The presence of bromine influences neighboring vibrational modes through mass effects and electronic perturbations. Aromatic carbon-carbon stretching frequencies may be subtly affected by the presence of the heavy bromine substituent, although these effects are typically small compared to the primary vibrational features.
X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of 6-bromo-7-methoxy-indan-4-carbaldehyde. The indanone framework adopts a characteristic bicyclic geometry with the five-membered ring exhibiting slight puckering due to the sp³ hybridized methylene carbon [15] [19].
The aldehyde group typically adopts a coplanar arrangement with the aromatic ring, enabling optimal conjugation between the carbonyl π-system and the aromatic electrons. The carbonyl carbon-oxygen bond length reflects partial double-bond character due to resonance effects with the aromatic system.
Bond lengths and angles within the aromatic ring demonstrate the influence of substituent effects. The carbon-bromine bond exhibits characteristic length of approximately 1.90 Angstroms, while the carbon-oxygen bond of the methoxy group typically measures approximately 1.36 Angstroms [20]. These parameters provide validation of the molecular structure and substitution pattern.
The crystal packing of 6-bromo-7-methoxy-indan-4-carbaldehyde is governed by multiple intermolecular interactions that determine the overall crystal structure. Halogenated indanone derivatives exhibit diverse packing motifs depending upon the specific substitution pattern and size of the halogen substituent [15] [19].
Carbon-hydrogen···oxygen interactions play a crucial role in stabilizing the crystal structure [21]. The carbonyl oxygen serves as an effective hydrogen bond acceptor, forming directional interactions with aromatic and aliphatic carbon-hydrogen bonds from neighboring molecules. These interactions typically exhibit carbon-hydrogen···oxygen distances in the range of 2.3-2.7 Angstroms [21].
Bromine atoms participate in various intermolecular interactions including halogen bonding, carbon-hydrogen···bromine interactions, and bromine···oxygen contacts [15] [19]. These interactions contribute to the overall stability of the crystal structure and influence the specific packing arrangement adopted by the molecules.
Comparison with related halogenated indanone derivatives reveals systematic trends in crystal packing behavior. The crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one demonstrate that halogen size significantly influences intermolecular packing patterns [15] [19]. The chloro analog adopts a herringbone packing motif stabilized primarily by carbon-hydrogen···oxygen interactions, while the bromo derivative exhibits offset face-to-face π-stacking accompanied by additional carbon-hydrogen···bromine and bromine···oxygen interactions [19].
The presence of the methoxy group in 6-bromo-7-methoxy-indan-4-carbaldehyde introduces additional complexity to the packing arrangement. Methoxy groups can participate in carbon-hydrogen···oxygen interactions and may influence the overall molecular geometry through steric effects [20]. The combination of aldehyde, methoxy, and bromo substituents creates a unique electronic and steric environment that determines the specific crystal packing arrangement.